![molecular formula C19H16FN5O2S B2770568 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899741-82-3](/img/structure/B2770568.png)
N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thieno[3,4-c]pyrazole ring. The presence of the fluorophenyl and oxalamide groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution (for the fluorophenyl group) and hydrolysis (for the oxalamide group) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its behavior in biological systems .Scientific Research Applications
Cancer Research and Anticancer Activity One significant area of application for this compound is in cancer research. Alam et al. (2016) designed and synthesized a series of novel compounds, including analogs closely related to the specified chemical, evaluated for their cytotoxicity and inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. Their study revealed that some analogs exhibited superior cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Alam et al., 2016).
Antibacterial Drug Development Another research application involves the development of novel antibacterial agents. A study by Sang et al. (2016) focused on FYL-67, a novel oxazolidinone antibacterial drug structurally related to the specified compound. They investigated its phase I metabolism to understand its biotransformation, which is crucial for developing a safe and effective antibacterial therapy, especially against resistant strains such as MRSA (Sang et al., 2016).
Chemokine Receptor Antagonism Research on chemokine receptors, which play significant roles in inflammatory diseases, has also involved compounds similar to the specified chemical. Latli et al. (2018) synthesized and labeled potent CCR1 antagonists, aiming for the treatment of rheumatoid arthritis. These compounds, including derivatives of the specified chemical structure, could serve as tools for understanding the role of CCR1 in inflammation and as potential therapeutic agents (Latli et al., 2018).
Sensor Development for Metal Ions Bozkurt and Gul (2018) utilized a pyrazoline derivative, structurally related to the compound of interest, as a fluorescent probe for the selective detection of Hg^2+ ions. Such compounds can be crucial in developing sensitive and selective sensors for environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-13-1-3-14(4-2-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYZUVPSWBQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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